molecular formula C17H20ClN3 B2869246 benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride CAS No. 1215620-90-8

benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride

Cat. No.: B2869246
CAS No.: 1215620-90-8
M. Wt: 301.82
InChI Key: BGWUJYCWTZCAGI-UHFFFAOYSA-N
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Description

Benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride is a heterocyclic amine derivative featuring a benzodiazole core substituted with a 1-methyl group and a benzyl(methyl)aminomethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its structure combines aromatic benzodiazole and tertiary amine functionalities, which are common in bioactive compounds targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3.ClH/c1-19(12-14-8-4-3-5-9-14)13-17-18-15-10-6-7-11-16(15)20(17)2;/h3-11H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWUJYCWTZCAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN(C)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride typically involves the reaction of N-benzyl-N-methylamine with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions . The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .

Mechanism of Action

The mechanism of action of benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Substituents Salt Form Key Functional Groups
Benzyl(methyl)[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine hydrochloride 1,3-Benzodiazole - 1-Methyl
- Benzyl(methyl)aminomethyl
Hydrochloride Tertiary amine, aromatic benzodiazole
1-(3,4-Dichlorobenzyl)-1H-benzo(d)imidazol-2-amine (11) Benzimidazole - 3,4-Dichlorobenzyl None Primary amine, dichlorinated aryl
2-{1-[(Pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride 1,3-Benzodiazole - Pyridin-4-ylmethyl
- Ethylamine
Trihydrochloride Secondary amine, pyridine
N-Methyl-N-{3-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzyl}-N-propargylamine (66) Triazole - Propargyl
- Methylbenzyl
None Propargyl, tertiary amine

Key Observations :

  • The target compound’s 1,3-benzodiazole core distinguishes it from benzimidazole (e.g., compound 11) or triazole (e.g., compound 66) analogs, which may alter electronic properties and binding affinities.
  • The hydrochloride salt improves aqueous solubility compared to non-salt forms (e.g., compound 66) .
  • Substituent diversity : Chlorinated aryl groups (compound 11) enhance lipophilicity, while pyridine (compound 5) or propargyl (compound 66) groups introduce hydrogen-bonding or reactive sites .

Key Observations :

  • The target compound’s synthesis likely involves Negishi coupling , a method enabling C–C bond formation with high regioselectivity . This contrasts with nucleophilic substitution (compound 11) or alkylation (compound 66).
  • Yield efficiency : The 75% yield for the target compound’s analog suggests robust scalability compared to compound 66 (66% yield) .

Physicochemical and Spectroscopic Data

Table 3: Analytical Data Comparison

Compound Name Molecular Weight (g/mol) LCMS (m/z) HRMS Data
This compound ~300 (estimated) Not reported Not reported
1-(3,4-Dichlorobenzyl)-1H-benzo(d)imidazol-2-amine (11) 292.04 (calcd) 293 (M+H⁺) 292.0391 (found)
Ethyl 2-amino-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate hydrochloride (precursor) 173.66 (salt-free) 5719.205 (likely typographical error) Not reported

Key Observations :

  • HRMS precision : Compound 11’s HRMS matches theoretical values within 0.0012 Da, demonstrating high analytical accuracy .

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